molecular formula C14H10F2O2 B2462608 2-[4-(Difluoromethyl)phenyl]benzoic acid CAS No. 2248321-75-5

2-[4-(Difluoromethyl)phenyl]benzoic acid

Cat. No.: B2462608
CAS No.: 2248321-75-5
M. Wt: 248.229
InChI Key: RDRYHPVGWQCQEU-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)phenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a difluoromethyl group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)phenyl]benzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid framework. One common method is the difluoromethylation of 4-bromobenzoic acid using difluoromethylating agents such as difluoromethyltrimethylsilane in the presence of a base like cesium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Difluoromethyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form a carboxylic acid or other functional groups.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of difluoromethylbenzoic acid derivatives.

    Reduction: Formation of difluoromethylcyclohexane derivatives.

    Substitution: Formation of halogenated difluoromethylbenzoic acid derivatives.

Scientific Research Applications

2-[4-(Difluoromethyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethyl)phenyl]benzoic acid depends on its specific application. In biological systems, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes or receptors. The presence of the benzoic acid moiety can facilitate binding to active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)benzoic acid: Similar structure but with the difluoromethyl group at the ortho position.

    4-(Difluoromethyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.

Uniqueness: 2-[4-(Difluoromethyl)phenyl]benzoic acid is unique due to the specific positioning of the difluoromethyl group, which can influence its reactivity and interactions with other molecules. The difluoromethyl group provides distinct electronic and steric effects compared to other fluorinated analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(difluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRYHPVGWQCQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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